Fadolmidine

Description

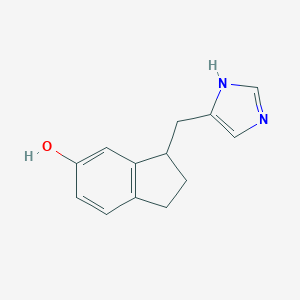

Structure

3D Structure

Properties

CAS No. |

189353-31-9 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C13H14N2O/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11/h3-4,6-8,10,16H,1-2,5H2,(H,14,15) |

InChI Key |

VTZPAJGVRWKMAG-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O |

Canonical SMILES |

C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O |

Synonyms |

2,3-dihydro-3-(1H-imidazol-4-ylmethyl)-1H-indan-5-ol fadolmidine MPV 2426 MPV-2426 MPV2426 radolmidine |

Origin of Product |

United States |

Pharmacological Profile and Receptor Interactions

Primary Mechanism of Action: Alpha-2 Adrenoceptor Agonism

Fadolmidine acts as a selective α2-adrenoceptor agonist. nih.gov This mechanism is central to its pharmacological effects, influencing neurotransmitter release and pain signaling pathways.

Research has demonstrated that this compound is a potent full agonist at all three human α2-adrenoceptor subtypes: α2A, α2B, and α2C. nih.govresearchgate.net In vitro studies using transfected Chinese Hamster Ovary (CHO) cells revealed high affinity and full agonist efficacy across these subtypes. nih.govmedkoo.com The potency of this compound, measured by its EC50 values, highlights its strong interaction with these receptors. nih.govresearchgate.net

This compound Efficacy at Human α2-Adrenoceptor Subtypes

| Receptor Subtype | EC50 Value (nM) | Cell System |

|---|---|---|

| Alpha-2A | 0.4 | Transfected CHO cells |

| Alpha-2B | 4.9 | Transfected CHO cells |

| Alpha-2C | 0.5 | Transfected CHO cells |

EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. A lower EC50 value denotes greater potency. Data sourced from studies on transfected cell lines. nih.govresearchgate.net

The activation of α2-adrenoceptors is known to inhibit the release of various neurotransmitters involved in the transmission of pain signals. utupub.fi By stimulating these receptors, this compound can suppress the release of key excitatory neurotransmitters from primary afferent nerve fibers, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP). utupub.finih.govnih.gov This action is a fundamental component of its antinociceptive properties. The inhibition of these neurotransmitters modulates the signaling cascade that leads to the perception of pain. utupub.fi

In addition to its effects on human receptors, this compound has been shown to activate rodent presynaptic α2D-adrenoceptors. researchgate.netresearchgate.net The α2D subtype is considered the rodent orthologue of the human α2A adrenoceptor. utupub.fi Functional studies using electrically evoked contractions in rat vas deferens preparations demonstrated this activation, with a calculated EC50 value of 6.4 nM. nih.govresearchgate.netmedkoo.com

Inhibition of Neurotransmitter Release in Pain Signaling Pathways

Secondary Receptor Interactions

Binding affinity data prompted further investigation into this compound's effects on the 5-HT3 receptor system. researchgate.netnih.gov These studies revealed that this compound acts as a partial agonist at 5-HT3 receptors. researchgate.netresearchgate.net

The partial agonism of this compound at the 5-HT3 receptor was confirmed through functional studies. nih.gov These experiments were conducted in human embryonic kidney cells transfected with human 5-HT3 receptors and in ex vivo preparations of guinea pig ileum. researchgate.netresearchgate.netnih.gov

Agonism at Human Alpha-1 Adrenoceptor Subtypes (α1A, α1B)

This compound has been identified as a full agonist at human alpha-1A (α1A) and alpha-1B (α1B) adrenoceptors. researchgate.netnih.gov Research demonstrates its ability to activate these receptor subtypes, which are involved in various physiological processes. researchgate.netnih.gov The potency of this compound at these receptors has been quantified, revealing different affinities for the α1A and α1B subtypes. researchgate.netnih.govmedkoo.com

The agonistic activity of this compound on human α1-adrenoceptors has been specifically characterized in distinct cell-based assay systems. researchgate.netnih.gov Its effect on the α1A-adrenoceptor was determined using human LNCaP cells, a cell line derived from metastatic prostate cancer which endogenously expresses the human α1A-adrenoceptor. researchgate.netthermofisher.com In this system, this compound demonstrated full agonism with an EC50 value of 22 nM. researchgate.netnih.govmedkoo.com

To assess its activity at the α1B-adrenoceptor subtype, studies utilized transfected Human Embryonic Kidney (HEK) cells. researchgate.netnih.gov These cells were genetically modified to express the human α1B-adrenoceptor. In this transfected cell line, this compound also acted as a full agonist, exhibiting a higher potency with an EC50 value of 3.4 nM. researchgate.netnih.govmedkoo.com

Receptor Selectivity and Specificity Characterization

This compound is primarily characterized as a potent and highly selective α2-adrenoceptor agonist, though it also possesses activity at α1-adrenoceptors. researchgate.netnih.gov Its primary therapeutic design targets α2-adrenoceptors, for which it shows high affinity and full agonist efficacy across all three human subtypes (α2A, α2B, and α2C). researchgate.netnih.gov In transfected Chinese Hamster Ovary (CHO) cells, this compound's EC50 values were 0.4 nM for α2A, 4.9 nM for α2B, and 0.5 nM for α2C. researchgate.netnih.govmedkoo.com

When comparing its potency at α2-adrenoceptors to its activity at α1-adrenoceptors, a clear selectivity profile emerges. The compound is significantly more potent at all α2-adrenoceptor subtypes than at the α1A subtype and is also more potent at the α2A and α2C subtypes than at the α1B subtype. researchgate.netnih.govmedkoo.com The concept of receptor selectivity is relative and does not imply absolute specificity; a compound considered selective can affect other receptor subtypes, particularly at higher concentrations. abdn.ac.uk

Further characterization revealed that this compound also has a binding affinity for the serotonin (B10506) 5-HT3 receptor, where it acts as a partial agonist. researchgate.netnih.gov This interaction was observed in transfected cells and guinea pig ileum preparations. researchgate.netnih.gov

Intracellular Signaling Cascades Mediated by this compound

As an α2-adrenoceptor agonist, this compound's primary mechanism of action involves the activation of specific intracellular signaling pathways. smolecule.comwikipedia.org The α2-adrenergic receptor is a G protein-coupled receptor (GPCR) that is associated with the inhibitory G protein, Gi. wikipedia.orgredalyc.org

Upon agonist binding, such as with this compound, the α2-receptor activates the Gi protein. wikipedia.org This activation causes the α subunit of the Gi protein to dissociate and subsequently bind to and inactivate the enzyme adenylyl cyclase. wikipedia.orgredalyc.org The inactivation of adenylyl cyclase leads to a reduction in the intracellular synthesis of cyclic adenosine (B11128) monophosphate (cAMP) from ATP. wikipedia.org This decrease in the concentration of the second messenger cAMP results in reduced activation of protein kinase A (PKA) and its downstream targets. wikipedia.org This signaling cascade is a key mechanism by which α2-adrenoceptor activation produces its physiological effects. wikipedia.orgredalyc.org

Preclinical Efficacy Studies

Antinociceptive and Analgesic Effects in Animal Models

Fadolmidine, a selective α2-adrenoceptor agonist, has demonstrated significant dose-dependent antinociceptive effects in various animal models. nih.govnih.govresearchgate.net Developed for spinal analgesia, its efficacy has been established through intrathecal (i.t.) administration in laboratory animals, where it has shown potency comparable to dexmedetomidine (B676). nih.govnih.govresearchgate.net The compound's chemical structure is 3-(1H-imidazol-4-ylmethyl)-indan-5-ol. nih.gov Studies in rats, dogs, and sheep have confirmed its antinociceptive properties. nih.govutupub.fi

Efficacy Across Diverse Pain Modalities

Preclinical studies have consistently shown that this compound is effective across a range of pain types, including inflammatory, postoperative, and neuropathic pain. nih.govnih.govresearchgate.net Its analgesic properties are not limited to a single pain etiology, indicating a broad spectrum of potential activity.

In animal models of inflammatory pain, such as carrageenan-induced inflammation in rats, intrathecally administered this compound has been shown to produce significant antinociception. researchgate.netresearchgate.net Research indicates that its analgesic efficacy in this context is equivalent to that of dexmedetomidine. researchgate.netresearchgate.net

Table 1: Efficacy of this compound in an Inflammatory Pain Model

| Animal Model | Pain Induction Agent | Key Finding | Citation |

| Rat | Carrageenan | Produced significant antinociception, equianalgesic to dexmedetomidine. | researchgate.netresearchgate.net |

This compound has been evaluated in animal models that mimic postoperative pain, such as the rat model of incisional pain. nih.govresearchgate.net In these models, intrathecal administration of the compound effectively produces antinociception, demonstrating its potential to manage pain following surgical procedures. nih.govnih.gov

Table 2: Efficacy of this compound in a Postoperative Pain Model

| Animal Model | Pain Model Type | Key Finding | Citation |

| Rat | Incisional Pain | Intrathecal this compound produces dose-dependent antinociception. | nih.govnih.gov |

The effectiveness of this compound has also been confirmed in models of neuropathic pain, such as the spinal nerve ligation model in rats. researchgate.netresearchgate.net Intrathecal administration in these models resulted in a significant antiallodynic effect, indicating its potential utility in treating pain states caused by nerve injury. researchgate.netresearchgate.net The potency of this compound in this model was found to be comparable to dexmedetomidine. researchgate.netresearchgate.net

Table 3: Efficacy of this compound in a Neuropathic Pain Model

| Animal Model | Pain Model Type | Key Finding | Citation |

| Rat | Spinal Nerve Ligation | Produced a significant antiallodynic effect, equipotent to dexmedetomidine. | researchgate.netresearchgate.net |

The analgesic effects of this compound extend to various specific submodalities of pain. nih.govnih.govresearchgate.net It has proven effective against heat-induced pain, as demonstrated in the rat tail-flick test, where it produced a dose-dependent antinociceptive effect. nih.govresearchgate.net The compound also addresses mechanical pain and has been shown to be effective in visceral pain models. nih.govnih.govutupub.fi

Table 4: Efficacy of this compound Across Pain Submodalities

| Pain Submodality | Animal Model/Test | Key Finding | Citation |

| Heat Pain | Rat Tail-Flick Test | Dose-dependent attenuation of heat-induced withdrawal responses. | nih.govresearchgate.net |

| Mechanical Pain | Rat Models | Effective antinociception. | nih.govnih.gov |

| Visceral Pain | Rat Models | Effective in visceral pain models. | nih.govutupub.fi |

Neuropathic Pain

Segmentally Restricted Antinociception

A key characteristic of this compound is its ability to produce segmentally restricted antinociception. nih.govresearchgate.netresearchgate.net Due to its pharmacokinetic properties, it penetrates the blood-brain barrier poorly and does not spread significantly from the injection site within the central nervous system. nih.govnih.govresearchgate.net When administered intrathecally at the lumbar spinal cord level, its antinociceptive effects are largely confined to the lower half of the body. researchgate.netresearchgate.net This localized action is a notable difference from agents like dexmedetomidine, which exhibit a more widespread effect. researchgate.netresearchgate.net This property suggests that intrathecal this compound can provide targeted treatment for somatic and visceral pain with a more localized profile. nih.govnih.govresearchgate.net

Therapeutic Efficacy in Specific Investigational Conditions

Ocular Hypotension in Normotensive Models

This compound's potential to lower intraocular pressure (IOP) has been explored in preclinical models. While direct studies on this compound's effect on ocular hypotension in normotensive models are not extensively detailed in the provided search results, the broader context of alpha-2 adrenergic agonists, to which this compound belongs, is relevant. For instance, brimonidine, another α2 agonist, is used to treat ocular hypertension. wikipedia.orgmims.com The mechanism of action for these types of drugs often involves reducing aqueous humor production and increasing uveoscleral outflow, which contributes to lowering IOP. mims.com

Mathematical models have been developed to understand the complex relationship between intraocular pressure, blood pressure, and retinal blood flow. arvojournals.org These models suggest that the impact of IOP changes on retinal hemodynamics is dependent on an individual's blood pressure and autoregulatory functions. arvojournals.org In normotensive individuals with functional autoregulation, retinal blood flow can be maintained within a certain range of IOP variations. arvojournals.org

Suppression of Arthritic Pain and Related Behaviors

Preclinical studies have investigated the potential of this compound in managing arthritic pain. In animal models of arthritis, a condition that often involves inflammation and pain-related behaviors, this compound has shown promise. researchgate.net Animal models are crucial for understanding the mechanisms of arthritis pain and for testing new therapeutic agents. nih.gov These models can mimic aspects of human arthritis, including cartilage degeneration and pain-related behaviors such as mechanical allodynia and hyperalgesia. nih.gov The suppression of pain-related behaviors is a key endpoint in these studies. nih.gov

| Model | Key Findings Related to Pain Behavior | Relevance |

| Adjuvant-Induced Arthritis | This compound has been studied in this model, suggesting its potential for spinal analgesia. researchgate.net | This is a common model for rheumatoid arthritis, characterized by inflammation and pain. researchgate.net |

| Age-Associated Osteoarthritis | Older mice of both sexes exhibit worse mechanical allodynia and knee hyperalgesia. nih.gov | This highlights the age-related increase in pain sensitivity in osteoarthritis. nih.gov |

Modulation of Gastrointestinal Motility in Constipation Models

The therapeutic potential of this compound extends to the modulation of gastrointestinal motility, particularly in the context of constipation. Loperamide-induced constipation is a common animal model used to investigate the efficacy of new treatments. scielo.br In such models, there is a notable increase in gastrointestinal transit time and alterations in colonic contractility. scielo.br

The enteric nervous system (ENS) plays a crucial role in regulating gastrointestinal motility, and targeting it with pharmacological agents can influence conditions like constipation. nih.gov The modulation of various receptors and signaling pathways within the ENS is a key strategy for developing treatments for motility disorders. nih.govmednexus.orgfrontiersin.org

| Model | Key Pathophysiological Changes | Therapeutic Goal |

| Loperamide-Induced Constipation | Increased gastrointestinal transit time, reduced frequency of gastric contractions, and colonic dysmotility. scielo.br | To promote gastrointestinal peristalsis, improve fecal properties, and facilitate defecation. mdpi.com |

Investigational Efficacy in Bone Cancer Models

The application of this compound in bone cancer models is an area of ongoing research. While specific data on this compound's efficacy in bone cancer is not detailed in the provided results, the broader context of pain management in cancer is relevant.

Antinociceptive and Anti-Inflammatory Potential in Inflammatory Bowel Disease Models

The potential of this compound to exhibit antinociceptive (pain-relieving) and anti-inflammatory effects has been considered in the context of inflammatory bowel disease (IBD). IBD is characterized by chronic inflammation of the gastrointestinal tract, and managing this inflammation and associated pain is a key therapeutic goal.

Effects on Sexual Behavior and Motivation

Currently, there is no available information from the provided search results regarding the effects of this compound on sexual behavior and motivation.

Influence on Ejaculatory Latency

This compound, an α2-adrenoceptor agonist with limited ability to cross the blood-brain barrier, has been evaluated in preclinical models for its effect on sexual behavior. nih.govnih.gov In studies using male rats, this compound was administered to assess its impact on various copulatory parameters, including ejaculatory latency.

Research indicates that this compound has minimal influence on ejaculatory latency. uit.no In a study involving male rats, doses of 3, 30, and 100 µg/kg were administered, and no systematic effects on sexual behavior were observed. nih.govresearchgate.netresearchgate.net This lack of effect held true even when the analysis focused specifically on rats identified as fast or very fast ejaculators. nih.govresearchgate.netresearchgate.net The only significant behavioral modification noted was an increase in the post-ejaculatory interval at the highest dose of 100 µg/kg; however, this was attributed to a general reduction in activity and sedative effects rather than a specific modulation of the ejaculatory process. nih.govutupub.fi

These findings suggest that peripherally acting α2-adrenoceptors, which are the primary targets of this compound due to its poor penetration into the central nervous system, play a limited role in controlling ejaculatory latency. nih.govnih.gov The study contrasted this compound with other α2-adrenoceptor agonists that do penetrate the blood-brain barrier and were shown to prolong ejaculation latency, highlighting the importance of central receptor action for this effect. nih.gov

Table 1: Effect of this compound on Ejaculatory Behavior in Male Rats

| Dose (µg/kg) | Animal Model | Key Findings on Ejaculatory Latency | Other Observations | Source |

|---|---|---|---|---|

| 3 | Male Rat | No systematic effect. | No significant change in sexual behavior. | nih.govresearchgate.net |

| 30 | Male Rat | No systematic effect. | No significant change in sexual behavior. | nih.govresearchgate.net |

Impact on Sexual Incentive Motivation

The effect of this compound on the motivation to engage in sexual activity has been specifically investigated in preclinical studies. utupub.fi Sexual incentive motivation is a critical component of male sexual behavior, distinct from the physical act of copulation. These studies aimed to determine if this compound's action on α2-adrenoceptors would alter the drive to seek sexual interaction. nih.gov

The research concluded that this compound does not affect sexual incentive motivation in male rats. nih.govresearchgate.netresearchgate.net In experiments where male rats were given the choice to approach and stay near a sexually receptive female or another male, this compound failed to alter their preference at any of the tested doses (3, 30, and 100 µg/kg). nih.govresearchgate.net While the lower doses had no discernible behavioral impact, the 100 µg/kg dose induced modest to clear sedation. nih.govresearchgate.net Despite this sedative effect, it did not translate into a reduction in the specific motivation to interact with the female rat over the male one. nih.gov

This suggests that the peripheral α2-adrenoceptors targeted by this compound are not significantly involved in modulating sexual incentive motivation. nih.gov The preservation of sexual motivation, even in the presence of sedation at higher doses, indicates a specific lack of interference with the neural circuits governing this aspect of sexual behavior. nih.govresearchgate.netresearchgate.net

Table 2: Effect of this compound on Sexual Incentive Motivation in Male Rats

| Dose (µg/kg) | Animal Model | Test Paradigm | Impact on Sexual Incentive Motivation | Source |

|---|---|---|---|---|

| 3 | Male Rat | Social interaction choice (receptive female vs. male) | No effect observed. | nih.govresearchgate.net |

| 30 | Male Rat | Social interaction choice (receptive female vs. male) | No effect observed. | nih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name | PubChem CID |

|---|---|

| This compound | 9849503 |

| Dexmedetomidine | 5311068 |

| Tasipimidine (B611168) | 135565578 |

| Cabergoline | 54746 |

| Yohimbine | 5743 |

| Amantadine | 2130 |

| Paroxetine | 4414 |

Preclinical Safety and Tolerability Assessments

Systemic Physiological Effects at Analgesic Doses

Cardiovascular Hemodynamics (Heart Rate, Mean Arterial Pressure)

Fadolmidine, an α2-adrenoceptor agonist, has been studied for its effects on cardiovascular variables. nih.govnih.gov In conscious, resting rats, intrathecally administered this compound led to a dose-dependent decrease in heart rate and an initial increase in mean arterial pressure (MAP). nih.govresearchgate.net However, in actively moving rats, no significant effects on heart rate or MAP were observed at analgesic doses. nih.govresearchgate.net When administered intravenously to anesthetized rats, this compound demonstrated potent α2-adrenoceptor agonist activity by increasing MAP. researchgate.net

Studies in dogs have shown that at analgesic doses, intrathecal this compound injection can cause a moderate initial increase in blood pressure along with a decrease in heart rate. researchgate.net In contrast, another α2-adrenoceptor agonist, clonidine (B47849), tended to cause hypotension and bradycardia. researchgate.net When this compound was co-administered with the local anesthetic bupivacaine (B1668057) in dogs, it did not lead to hypotension. nih.govnih.gov A 24-hour continuous intrathecal infusion of this compound in dogs provided good antinociceptive effects without signs of hypotension. researchgate.net

It's noteworthy that while this compound has shown partial agonism at the 5-HT3 receptor in vitro, intravenous administration in anesthetized rats did not produce any 5-HT3-related hemodynamic effects. nih.govresearchgate.net Research suggests that at expected clinical analgesic doses, intrathecal this compound offers analgesia without significant adverse effects on MAP or heart rate. nih.govresearchgate.net

Table 1: Effects of this compound on Cardiovascular Hemodynamics

| Animal Model | Route of Administration | Key Findings on Heart Rate (HR) and Mean Arterial Pressure (MAP) |

|---|---|---|

| Conscious Rats (resting) | Intrathecal | Dose-dependent decrease in HR, initial increase in MAP. nih.govresearchgate.net |

| Conscious Rats (active) | Intrathecal | No significant effects on HR or MAP at analgesic doses. nih.govresearchgate.net |

| Anesthetized Rats | Intravenous | Increased MAP. researchgate.net |

| Dogs | Intrathecal | Moderate initial hypertension with decreased HR. researchgate.net |

| Dogs | Intrathecal (with bupivacaine) | No hypotension observed. nih.govnih.gov |

| Dogs | Intrathecal (continuous infusion) | No signs of hypotension. researchgate.net |

Renal Function and Urodynamics (Urine Output, Ion Concentration)

The impact of this compound on renal function and urodynamics has been investigated to understand its potential effects on the urinary system. nih.gov In conscious rats, intrathecal administration of this compound was found to increase urine output and sodium ion concentration in a dose-dependent manner. nih.govresearchgate.net Conversely, intravenous doses in the same model only led to an increase in sodium ion concentration. nih.govresearchgate.net

Table 2: Effects of this compound on Renal Function and Urodynamics in Rats

| Route of Administration | Key Findings |

|---|---|

| Intrathecal (conscious) | Increased dose-dependent urine output and sodium ion concentration. nih.govresearchgate.net |

| Intravenous (conscious) | Increased sodium ion concentration only. nih.govresearchgate.net |

| Intrathecal (anesthetized) | Interruption of voiding cycles and overflow incontinence at high concentrations; mild effects at analgesic doses. nih.govresearchgate.net |

Respiratory Parameters

Preclinical studies in dogs have evaluated the respiratory effects of this compound. During a 24-hour continuous intrathecal infusion, this compound did not produce any signs of respiratory depression. researchgate.net Similarly, when co-administered with bupivacaine in dogs, effects on respiratory rate were evaluated alongside other safety parameters. nih.govnih.gov

Thermoregulation (Hypothermia)

The effects of this compound on body temperature have been assessed in preclinical models. In dogs, a 24-hour continuous intrathecal infusion of this compound did not lead to hypothermia. researchgate.net This is in contrast to clonidine, which did show such effects. researchgate.net

Central Nervous System Effects Profile

Sedation Levels

This compound's sedative properties have been a key area of investigation. nih.govresearchgate.net Due to its limited ability to cross the blood-brain barrier, systemically administered this compound has considerably weaker central nervous system-mediated effects, including sedation, when compared to dexmedetomidine (B676). nih.govresearchgate.net

Intrathecal administration of this compound at antinociceptive doses resulted in significantly less sedation than dexmedetomidine. nih.gov Studies in conscious rats under resting conditions showed that intrathecal this compound did cause sedation. nih.gov However, at anticipated analgesic clinical doses administered intrathecally, this compound is expected to provide analgesia without causing significant sedation. nih.govresearchgate.net In dogs, at antinociceptive doses, no sedation was observed after either this compound alone or in combination with bupivacaine. nih.gov

Table 3: Sedative Effects of this compound

| Animal Model | Route of Administration | Key Findings on Sedation |

|---|---|---|

| General | Systemic | Weaker sedative effects compared to dexmedetomidine. nih.govresearchgate.net |

| General | Intrathecal | Significantly less sedation than dexmedetomidine at antinociceptive doses. nih.gov |

| Conscious Rats (resting) | Intrathecal | Sedation observed. nih.gov |

| General | Intrathecal (at anticipated clinical doses) | Expected to provide analgesia without significant sedation. nih.govresearchgate.net |

| Dogs | Intrathecal (alone or with bupivacaine) | No sedation observed at antinociceptive doses. nih.gov |

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 9832879 |

| Dexmedetomidine | 153702 |

| Clonidine | 2803 |

| Bupivacaine | 2474 |

| Morphine | 5288826 |

| Lidocaine | 3676 |

| Prilocaine | 4893 |

| Dapoxetine | 130663 |

Mydriatic Response

In preclinical evaluations, the mydriatic (pupil-dilating) effect of this compound has been observed, particularly in relation to its route of administration and dosage. When administered systemically, this compound demonstrates considerably weaker central nervous system-mediated effects, including mydriasis and sedation, compared to the alpha-2 adrenoceptor agonist dexmedetomidine. researchgate.net This difference is attributed to this compound's limited ability to penetrate the blood-brain barrier. researchgate.net

However, studies involving intrathecal (spinal) administration in rats have shown that this compound can induce a mydriatic response, but this effect is typically observed at high doses. utupub.fi In contrast, established alpha-2 agonists like dexmedetomidine and clonidine tend to produce such effects at doses that are within the analgesic range. utupub.fi Comparative studies have confirmed that while this compound, clonidine, and dexmedetomidine all cause dose-dependent mydriasis, dexmedetomidine and clonidine are significantly more potent in this regard following intrathecal administration. nih.gov

Table 1: Comparative Mydriatic Effects of Intrathecal Alpha-2 Agonists in Preclinical Models

| Compound | Mydriatic Effect at Analgesic Doses | Mydriatic Effect at High Doses | Relative Potency for Mydriasis |

|---|---|---|---|

| This compound | Minor / Not significant utupub.fi | Observed utupub.fi | Lower than dexmedetomidine & clonidine nih.gov |

| Dexmedetomidine | Present utupub.fi | Dose-dependent nih.gov | High nih.gov |

| Clonidine | Present utupub.fi | Dose-dependent nih.gov | High nih.gov |

Absence of Motoneuron Suppression or Responses to Innocuous Stimulation

A key aspect of this compound's preclinical safety profile is its selectivity for nociceptive (pain-sensing) pathways over other neuronal functions at therapeutic concentrations. Research has consistently shown that when administered intrathecally at doses that provide effective antinociception, this compound does not suppress motoneurons. nih.govnih.govresearchgate.net This indicates a separation between its analgesic effects and motor function impairment.

Furthermore, at these antinociceptive doses, this compound does not affect the responses to innocuous (non-painful) stimulation. nih.govnih.govresearchgate.net This is a critical finding, as it suggests that this compound's mechanism of action is specific to pain pathways without causing a general depression of sensory responses, such as allodynia (pain resulting from a stimulus that does not normally provoke pain). nih.gov

Overall Favorable Adverse Effect Profile for Spinal Analgesia

Preclinical data from various in vitro and in vivo models suggest that this compound possesses a favorable adverse effect profile specifically for spinal analgesia. nih.govcolab.ws Its polar nature and pharmacokinetic properties limit its spread from the spinal injection site, thereby minimizing systemic side effects. nih.govnih.gov

When administered intrathecally at analgesic doses in animal models, this compound is associated with:

Minimal Hemodynamic Depression: It produces no significant hemodynamic depression. nih.govnih.gov Studies in actively moving rats showed no significant effects on mean arterial pressure or heart rate at analgesic doses. nih.govcolab.ws This contrasts with agents like clonidine, which can evoke hypotension and bradycardia. researchgate.net

Reduced Sedation: this compound causes considerably less sedation than dexmedetomidine at equivalent analgesic doses. nih.govnih.gov

Localized Action: The favorable systemic effect profile is largely due to this compound's limited ability to spread from the lumbar administration site to the periphery or the brain. nih.gov This is supported by findings of very low plasma concentrations of the drug after intrathecal dosing. utupub.fi

Modest Urodynamic and Renal Effects: While high concentrations of intrathecal this compound could interrupt voiding cycles in rats, the effects within the analgesic dose range were mild. nih.govresearchgate.net

Together, these findings from experimental animal studies indicate that the intrathecal administration of this compound can provide segmentally restricted treatment for pain with only minor cardiovascular and sedative side effects. nih.govnih.gov

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 9869279 |

| Dexmedetomidine | 153733 |

| Clonidine | 2803 |

Pharmacokinetic and Pharmacodynamic Investigations

Pharmacokinetic Profile in Preclinical Models

The pharmacokinetic profile of fadolmidine has been characterized to understand its absorption, distribution, metabolism, and excretion. These studies are crucial in determining how the compound behaves in the body, which influences its therapeutic effects and potential side effects.

Blood-Brain Barrier Penetration Characteristics

A key characteristic of this compound is its limited ability to cross the blood-brain barrier. researchgate.netnih.govutupub.finih.govsec.gov This property is attributed to its polar nature and chemical structure. utupub.fiutupub.fi Studies in preclinical models have consistently shown that after systemic or intrathecal administration, this compound does not readily pass into the central nervous system. researchgate.netnih.gov This limited penetration is a significant feature, as it suggests a lower potential for centrally mediated side effects, such as sedation, which are common with other alpha-2-adrenoceptor agonists that can more easily access the brain. researchgate.netnih.govnih.gov The poor penetration of the blood-brain barrier is a deliberate design feature for its intended use as a locally acting spinal analgesic. researchgate.netutupub.fi

Limited Systemic Distribution and Local Mode of Action

Following intrathecal administration, this compound exhibits limited systemic distribution, contributing to its local mode of action. researchgate.netresearchgate.netnih.gov Research indicates that the compound does not significantly distribute to the central nervous system beyond the site of injection. researchgate.netnih.gov This localized effect is advantageous for spinal analgesia, as it allows for targeted action on the alpha-2-adrenoceptors in the spinal cord without causing widespread systemic effects. utupub.finih.gov The difference in the systemic effect profile between this compound and other alpha-2-adrenoceptor agonists like clonidine (B47849) and dexmedetomidine (B676) is likely due to these differences in their ability to spread from the administration site. nih.gov

Plasma Concentration Dynamics Following Intrathecal Administration

Consistent with its limited systemic distribution, studies in rats have shown that the concentration of this compound in the plasma is very low after intrathecal dosing. nih.govutupub.firesearchgate.netresearchgate.net In one study, the total and dose-corrected radioactivity in rat plasma after an intrathecal dose of approximately 3 µg/kg of ³H-Fadolmidine was measured, confirming minimal systemic exposure. researchgate.net This low systemic absorption from the intrathecal space further supports the compound's localized mechanism of action and suggests a reduced risk of systemic side effects. nih.govutupub.firesearchgate.net

Pharmacodynamic Responses to this compound Administration

The pharmacodynamic properties of this compound describe the biochemical and physiological effects of the drug on the body. As an alpha-2-adrenoceptor agonist, this compound's primary action is to stimulate these receptors, leading to various physiological responses.

Dose-Dependent Pharmacodynamic Effects

This compound has been shown to produce dose-dependent antinociception in preclinical models. researchgate.netnih.govresearchgate.net In the rat tail-flick test, intrathecally administered this compound evoked a dose-dependent antinociceptive effect. nih.gov Similarly, in dogs, this compound produced dose-dependent maximal antinociception after intrathecal bolus injection. researchgate.netresearchgate.net

While analgesic doses of intrathecal this compound induce minor effects on blood pressure and a decrease in heart rate, higher spinal doses can lead to other systemic effects. utupub.fi In rats, high spinal doses have been observed to cause sedation, hypothermia, and a mydriatic response. utupub.fi However, compared to dexmedetomidine and clonidine, these adverse effects with this compound occur at doses much higher than those required for analgesia. utupub.finih.gov In resting, conscious rats, intrathecal this compound decreased heart rate dose-dependently and caused an initial increase in mean arterial pressure; however, at analgesic doses, there were no effects in actively moving rats. nih.gov

Duration of Action and Potency Characterization

Preclinical studies have demonstrated that this compound is a potent analgesic with a long-lasting duration of action. utupub.firesearchgate.netresearchgate.net In dogs, while the maximal antinociceptive effect of intrathecal this compound was equipotent to clonidine, its duration of action was longer. researchgate.netresearchgate.net

The antinociceptive potency of this compound has been quantified in various preclinical models. In the rat tail-flick test, the calculated ED₅₀ value for this compound at 30 minutes post-intrathecal administration was 1.2 µg. nih.gov In dogs, the ED₅₀ for maximal antinociception after an intrathecal bolus injection was 67 µg. researchgate.netresearchgate.net When administered epidurally in dogs, the antinociceptive potency of this compound was weaker, with an ED₅₀ of 128 µg. researchgate.netresearchgate.net In vitro studies have shown that this compound is a potent full agonist at all three human alpha-2-adrenoceptor subtypes (A, B, and C), with EC₅₀ values of 0.4 nM, 4.9 nM, and 0.5 nM, respectively. nih.gov

Table 1: Potency of this compound in Preclinical Models

| Animal Model | Route of Administration | Effect | ED₅₀ |

|---|---|---|---|

| Rat | Intrathecal | Antinociception | 1.2 µg nih.gov |

| Dog | Intrathecal | Antinociception | 67 µg researchgate.netresearchgate.net |

| Dog | Epidural | Antinociception | 128 µg researchgate.netresearchgate.net |

Table 2: In Vitro Potency of this compound at Human Alpha-2-Adrenoceptor Subtypes

| Receptor Subtype | EC₅₀ (nM) |

|---|---|

| Alpha-2A | 0.4 nih.gov |

| Alpha-2B | 4.9 nih.gov |

| Alpha-2C | 0.5 nih.gov |

Relationship Between Pharmacokinetics and Pharmacodynamics

The relationship between the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial to understanding its therapeutic action, particularly its development for spinal analgesia. nih.gov This relationship centers on how the concentration of the drug over time correlates with its observed pharmacological effects. The key pharmacokinetic characteristic of this compound—poor penetration of the blood-brain barrier and limited systemic distribution following localized administration—directly influences its pharmacodynamic profile, leading to targeted effects with minimal systemic involvement. nih.govnih.govresearchgate.net

Studies in animal models have demonstrated that after intrathecal administration, this compound produces a potent, dose-dependent antinociceptive effect. nih.gov A significant finding is that this localized analgesic effect is achieved with very low corresponding plasma concentrations of the drug. nih.govnih.govresearchgate.net This dissociation between high concentration at the spinal site of action and low systemic exposure is a cornerstone of its PK/PD profile. It allows for effective, segmentally restricted treatment of pain while avoiding significant centrally-mediated or cardiovascular side effects that are often observed with other α2-adrenoceptor agonists like dexmedetomidine and clonidine. nih.govresearchgate.net

Research in dogs has shown that during a 24-hour continuous intrathecal infusion, this compound provides effective antinociception without the hypotension that was evident during similar infusions of clonidine. nih.govresearchgate.net This highlights a favorable pharmacodynamic outcome directly linked to its pharmacokinetic behavior. While this compound and clonidine showed equipotent maximal antinociception after intrathecal bolus injections in dogs, this compound had a more prolonged duration of action. researchgate.netresearchgate.net

The interaction between this compound and other drugs also provides insight into its PK/PD relationship. When co-administered intrathecally with the local anesthetic bupivacaine (B1668057) in rats, this compound exhibits a synergistic antinociceptive effect. nih.govnih.gov This synergy enhances both the magnitude and duration of the sensory block, allowing for effective analgesia. nih.gov

The potency of this compound at its target receptors has been quantified in various models, providing essential data for PK/PD modeling.

This compound Efficacy and Potency Data

This table summarizes key in vitro and in vivo potency values for this compound. EC50 values represent the concentration required to elicit a half-maximal response in vitro, while ED50 values represent the dose required to produce a half-maximal effect in vivo.

| Assay Type | Model/System | Parameter | Value | Reference |

| In Vitro Efficacy | Human α2A-adrenoceptor | EC50 | 0.4 nM | researchgate.net |

| In Vitro Efficacy | Human α2B-adrenoceptor | EC50 | 4.9 nM | researchgate.net |

| In Vitro Efficacy | Human α2C-adrenoceptor | EC50 | 0.5 nM | researchgate.net |

| In Vitro Efficacy | Human α1A-adrenoceptor | EC50 | 22 nM | researchgate.net |

| In Vitro Efficacy | Human α1B-adrenoceptor | EC50 | 3.4 nM | researchgate.net |

| In Vivo Antinociception | Rat (Intrathecal) | ED50 | 1.2 µg | nih.gov |

| In Vivo Antinociception | Dog (Intrathecal) | ED50 | 67 µg | researchgate.netresearchgate.net |

| In Vivo Antinociception | Dog (Epidural) | ED50 | 128 µg | researchgate.netresearchgate.net |

Clinical Development and Translational Research

Early Phase Clinical Investigations

Early clinical studies of fadolmidine have explored its potential in providing analgesia with a favorable side effect profile.

Phase I clinical trials have been completed for this compound. researchgate.net These initial studies in humans indicated that when used at analgesic doses, this compound did not cause the common adverse effects associated with opioids and local anesthetics. orionpharma.comglobenewswire.com Furthermore, unlike other alpha-2 adrenergic agents, it did not appear to induce significant cardiovascular effects such as bradycardia and hypotension at the doses studied. orionpharma.comglobenewswire.com A Phase I trial has also been reported for a topical formulation of this compound for neuropathic pain. springer.com

Following initial trials, this compound advanced to Phase II clinical studies, particularly for spinal analgesia. orionpharma.comglobenewswire.comnih.gov A notable Phase II trial investigated the effects of intrathecal this compound as an adjunct to the local anesthetic bupivacaine (B1668057). ncats.ioresearchgate.net The study, conducted in patients undergoing bunionectomy, demonstrated that the combination of this compound and bupivacaine resulted in enhanced analgesic effects compared to bupivacaine administered alone. ncats.io

Phase I Studies

Translational Relevance of Preclinical Findings to Human Application

Extensive preclinical research in animal models has been crucial in establishing the therapeutic rationale for this compound in humans. These in vivo studies in rats and dogs have consistently shown that this compound is a potent analgesic, particularly when administered via the intrathecal or epidural route. utupub.fiutupub.fi

A key translational finding is this compound's localized mode of action. utupub.fiutupub.fi Due to its polar nature and resulting poor penetration of the blood-brain barrier, systemically administered this compound has demonstrated significantly weaker central nervous system (CNS)-mediated effects, such as sedation, compared to the less polar alpha-2 agonist dexmedetomidine (B676). researchgate.netresearchgate.netnih.govnih.gov When administered intrathecally in animal models, this compound provided potent, dose-dependent antinociception for various pain types, including inflammatory, postoperative, and neuropathic pain. researchgate.netnih.gov

Crucially, at analgesic doses, intrathecally administered this compound induced only minor effects on blood pressure, although a decrease in heart rate was observed. utupub.fiutupub.fi This contrasts with established alpha-2 agonists like dexmedetomidine and clonidine (B47849), which produced significant hypotension and sedation at analgesic doses in the same models. utupub.fiutupub.fi Furthermore, after intrathecal administration in rats, plasma concentrations of this compound were found to be very low, supporting its localized effect within the spinal space. utupub.fiutupub.finih.gov

The combination of this compound with bupivacaine in animal studies revealed a synergistic interaction, leading to enhanced and prolonged sensory and motor blockade. utupub.finih.govnih.gov These preclinical results suggested that co-administration could achieve a superior analgesic effect without causing hypotension, providing a strong basis for its investigation as a suitable combination for spinal anesthesia in humans. nih.govnih.gov

This compound as a Novel Therapeutic Concept

This compound represents a novel therapeutic concept for pain management, centered on the development of a potent, peripherally selective alpha-2 adrenoceptor agonist for spinal analgesia. orionpharma.comglobenewswire.comnih.gov The core of this concept is to achieve effective, localized pain relief while minimizing the systemic and CNS-mediated side effects that limit the utility of other drugs in this class. utupub.fiutupub.finih.gov

Advanced Therapeutic Applications and Specialized Investigations

Adjuvant Therapy in Regional Anesthesia

The use of α2-adrenoceptor agonists as adjuvants to local anesthetics in regional anesthesia is a well-established practice to enhance the quality and duration of the block. nih.gov Fadolmidine has been specifically investigated for this purpose, showing promise in augmenting the effects of local anesthetics like bupivacaine (B1668057). utupub.finih.gov

Synergistic Effects with Local Anesthetics (e.g., Bupivacaine)

Preclinical studies have demonstrated that the co-administration of intrathecal this compound with the local anesthetic bupivacaine results in a synergistic antinociceptive effect. utupub.finih.gov This synergy allows for the potentiation of the analgesic effects, meaning that the combined effect of the two drugs is greater than the sum of their individual effects. nih.gov Research in rat models has shown that this combination significantly increases both the magnitude and the duration of the antinociceptive response in a dose-dependent manner. nih.govnih.gov

The synergistic interaction between this compound and bupivacaine is beneficial as it can potentially allow for a reduction in the required doses of both drugs, which may, in turn, reduce the incidence of dose-dependent side effects associated with each agent when used alone. nih.govnih.gov

Enhancement of Sensory and Motor Block

The combination of this compound and bupivacaine has been shown to enhance both sensory and motor blockade. utupub.finih.gov In studies involving rats and dogs, the co-administration of intrathecal this compound and bupivacaine prolonged the duration of motor block. nih.govnih.gov This enhancement of the motor block is a key consideration in surgical procedures requiring muscle relaxation.

Simultaneously, the sensory block is also significantly augmented. nih.govnih.gov This is evidenced by an increased duration of antinociception in animal models. nih.gov The ability of this compound to enhance both sensory and motor components of spinal anesthesia with bupivacaine suggests its potential as a valuable adjuvant in clinical practice. utupub.finih.gov

Interactive Table: Effects of this compound as an Adjuvant to Bupivacaine

| Feature | Observation | Species Studied |

| Antinociceptive Effect | Synergistic increase in magnitude and duration | Rats |

| Motor Block | Prolonged duration | Rats, Dogs |

| Sensory Block | Enhanced and prolonged | Rats, Dogs |

Combination with Opioids for Enhanced Analgesia

The combination of different classes of analgesics is a common strategy to achieve superior pain relief while potentially minimizing adverse effects. nih.gov The interaction between α2-adrenergic agonists and opioids in the spinal cord has been a particular area of interest, with this compound showing potential in this regard.

Synergistic Antinociceptive Effects

The co-administration of α2-adrenergic agonists and intrathecal opioids can lead to synergistic antinociceptive effects. nih.govhelsinki.fi Studies have explored the combination of this compound with morphine, a classic opioid. In research on male rats, the combination of intrathecal this compound and morphine resulted in a prolonged antinociceptive effect compared to morphine alone. nih.gov Specifically, while the analgesic effects of other treatment regimens diminished after 90 minutes, the combination of 10 µg of this compound and 1.5 µg of morphine provided sustained antinociception for the entire 120-minute measurement period. nih.gov This synergistic interaction suggests that this compound can significantly enhance the analgesic efficacy of spinal opioids.

Modulation of Spinal Opioid Pharmacokinetics and Targeted Delivery

Beyond pharmacodynamic synergy, α2-adrenergic agonists can also influence the pharmacokinetics of spinally administered opioids. nih.gov Research indicates that α2-agonists like dexmedetomidine (B676) can enhance the delivery of drugs administered into the cerebrospinal fluid (CSF) by increasing glymphatic influx. nih.gov this compound, as a hydrophilic α2-agonist, has been studied for its effects on the distribution of intrathecally administered morphine. nih.gov

By improving the targeting of the opioid to the spinal level, α2-adrenergic agonists may help to reduce the supraspinal side effects of opioids, which are often a significant clinical concern. nih.govhelsinki.fi This improved spinal targeting could lead to safer and more effective intrathecal analgesia. nih.gov

Targeted Treatment for Hypersensitivity States Involving Sympathetic Nervous System Dysfunction

Experimental animal studies suggest that the peripheral administration of this compound could offer a selective treatment for certain hypersensitivity states that are associated with dysfunction of the sympathetic nervous system. nih.gov While peripheral administration of this compound generally has a weak antinociceptive action, an exception is noted in cases of nerve injury, particularly involving postganglionic sympathetic nerve fibers. nih.gov This indicates a potential therapeutic niche for this compound in managing specific types of neuropathic pain where the sympathetic nervous system plays a key role.

Role in Neuropathic Components of Chronic Pain, such as in Osteoarthritis

A growing body of evidence suggests that a neuropathic component contributes to the pain experienced by some individuals with osteoarthritis (OA). nih.gov This type of pain, arising from nerve damage or dysfunction, is often characterized by burning or shooting sensations and may not respond well to traditional pain medications. mdpi.com Research into the mechanisms of OA pain has highlighted the potential for centrally acting drugs to provide relief. nih.gov this compound, as an α2-adrenoceptor agonist, has been investigated for its potential to address these neuropathic pain components in the context of arthritis.

In preclinical studies, this compound has demonstrated effectiveness in models of neuropathic pain. researchgate.net When administered intrathecally to laboratory animals, this compound produced dose-dependent antinociception in a spinal nerve ligation model of neuropathic pain, with a significant antiallodynic effect observed. researchgate.net Allodynia is a state where pain is caused by a stimulus that does not normally provoke pain, a common feature of neuropathic pain. mdpi.com

Research in a rat model of monoarthritis has shown that intraarticular administration of this compound can significantly suppress pain-related behavior. nih.gov This effect is attributed to a selective action on peripheral α2-adrenoceptors. nih.gov Interestingly, the antinociceptive effect of this compound was also reversed by an opioid receptor antagonist that does not cross the blood-brain barrier, suggesting a complex interplay between the adrenergic and opioid systems in the periphery in mediating its analgesic effects in arthritis. nih.gov

The pain in osteoarthritis is understood to involve multiple mechanisms, including local processes within the joint and changes in the central nervous system. frontiersin.org Structural changes to the innervation of the joint and central sensitization, where the central nervous system becomes hyperexcitable, are thought to play significant roles. frontiersin.org The ability of this compound to act on α2-adrenoceptors, which are involved in modulating nociceptive signaling, positions it as a compound of interest for targeting the neuropathic aspects of osteoarthritic pain.

Detailed Research Findings on this compound in an Experimental Arthritis Model:

| Study Aspect | Details |

| Model | Monoarthritis induced in the knee joints of rats. nih.gov |

| Compound Administered | This compound, administered intraarticularly. nih.gov |

| Primary Outcome Measured | Frequency of vocalization induced by repetitive movement of the inflamed knee joint, as a measure of pain. nih.gov |

| Key Findings | This compound produced a dose-dependent reduction in the vocalization response to movement of the inflamed knee. nih.gov The effect was significantly stronger when administered into the inflamed joint compared to the contralateral joint. nih.gov |

| Mechanism of Action Insights | The pain-relieving effect of this compound was reversed by atipamezole, an α2-adrenoceptor antagonist. nih.gov The effect was also reversed by intraarticular administration of naloxone (B1662785) methiodide, a peripherally acting opioid receptor antagonist, into the inflamed joint. nih.gov |

| Conclusion | In this rat model, intraarticular this compound suppresses arthritic pain through a selective action on peripheral α2-adrenoceptors and an interaction with peripheral opioid receptors. nih.gov |

Comparative Studies with Other Pharmacological Agents

Fadolmidine vs. Other Alpha-2 Adrenoceptor Agonists

As a potent and selective alpha-2 adrenoceptor agonist, this compound shares a mechanism of action with other drugs in this class, such as dexmedetomidine (B676), clonidine (B47849), and tasipimidine (B611168). However, significant differences in their pharmacological profiles, particularly concerning central nervous system effects, set them apart.

Dexmedetomidine is a well-established alpha-2 agonist known for its sedative and analgesic properties. nih.gov While both this compound and dexmedetomidine are potent agonists at alpha-2 adrenoceptors, their effects on the body differ significantly, primarily due to their ability to cross the blood-brain barrier. researchgate.netresearchgate.net

Efficacy: Both this compound and dexmedetomidine exhibit potent analgesic effects. researchgate.netresearchgate.net this compound has demonstrated strong antinociceptive efficacy in various animal models, particularly when administered spinally (intrathecally or epidurally). utupub.fiorionpharma.com

Sedation: A key distinguishing feature is their sedative effect. After systemic administration, this compound produces considerably weaker central nervous system (CNS)-mediated effects, such as sedation and mydriasis (pupil dilation), compared to dexmedetomidine. researchgate.netresearchgate.net

Hemodynamics: Clinical and preclinical studies indicate that at analgesic doses, this compound does not cause the pronounced cardiovascular effects, such as bradycardia (slow heart rate) and hypotension (low blood pressure), that are commonly associated with other alpha-2 adrenergic agents like dexmedetomidine. researchgate.netorionpharma.com In actively moving rat models, this compound had no effects on heart rate or mean arterial pressure at analgesic doses. researchgate.net

Blood-Brain Barrier (BBB) Penetration: The primary reason for this compound's weaker central effects is its limited ability to penetrate the blood-brain barrier. researchgate.netresearchgate.netresearchgate.net This contrasts with dexmedetomidine, which readily enters the CNS to produce its characteristic sedative effects. This property makes this compound a candidate for providing localized analgesia without the systemic sedation that can be a limiting factor for dexmedetomidine. researchgate.net

| Parameter | This compound | Dexmedetomidine |

|---|---|---|

| Analgesic Efficacy | Potent, especially via spinal administration utupub.fiorionpharma.com | Potent, with central and peripheral action nih.gov |

| Sedation | Considerably weaker CNS-mediated sedation researchgate.netresearchgate.net | Pronounced sedation nih.govresearchgate.net |

| Hemodynamic Effects | Minimal effects on heart rate and blood pressure at analgesic doses researchgate.netorionpharma.com | Can cause hypotension and bradycardia nih.gov |

| BBB Penetration | Limited researchgate.netresearchgate.netresearchgate.net | Readily crosses BBB researchgate.net |

Clonidine is another alpha-2 adrenoceptor agonist used for various indications, including hypertension and pain management. nih.gov Comparisons with this compound, particularly in the context of spinal analgesia, reveal important differences.

Efficacy: When administered intrathecally in research models, this compound and clonidine produced equipotent maximal antinociception. researchgate.net

Hemodynamics: A significant advantage of this compound was observed during intrathecal infusion. This compound provided a good analgesic effect without causing the cardiovascular side effects, notably hypotension, which were evident during clonidine infusion. researchgate.net

Duration of Action: Following a single intrathecal injection, the analgesic action of this compound was more long-lasting than that of clonidine. researchgate.net

| Parameter (Intrathecal Administration) | This compound | Clonidine |

|---|---|---|

| Analgesic Efficacy | Equipotent maximal antinociception researchgate.net | Equipotent maximal antinociception researchgate.net |

| Hemodynamic Side Effects | No significant hypotension during infusion researchgate.net | Hypotension observed during infusion researchgate.net |

| Duration of Action | More long-lasting researchgate.net | Shorter duration researchgate.net |

Tasipimidine is a novel, selective alpha-2A adrenoceptor agonist. utupub.fi Studies comparing it with this compound have explored effects on sedation and, more specifically, on sexual behavior in animal models.

Sexual Behavior: In studies with male rats, this compound had no systematic effect on sexual behavior at lower doses. researchgate.netnih.gov In contrast, tasipimidine was found to prolong ejaculation latency, an effect considered potentially beneficial for treating premature ejaculation. researchgate.netnih.gov

Sedation: Both compounds exhibit sedative effects at higher doses. The largest dose of this compound used in one study produced clear sedative effects that impaired mating behavior. researchgate.netnih.gov Tasipimidine also caused modest sedation. researchgate.net The sedative properties of this compound are consistent with its known, albeit limited, CNS effects at high concentrations. researchgate.netnih.gov

Comparison with Clonidine (Efficacy, Hemodynamics, Duration of Action)

Comparison with Opioids and Local Anesthetics Regarding Adverse Effect Profiles

This compound's development for spinal analgesia positions it as a potential alternative or adjunct to commonly used agents like opioids (e.g., morphine, fentanyl) and local anesthetics (e.g., bupivacaine (B1668057), lidocaine). A key area of differentiation is its adverse effect profile.

Opioids: Opioids are potent analgesics but are associated with significant side effects, including respiratory depression, sedation, nausea, constipation, and a high potential for tolerance and addiction. nih.govwikipedia.org Early clinical studies with this compound indicated that at analgesic doses, it appears to be devoid of the common adverse effects associated with opioids. orionpharma.com

Local Anesthetics: Local anesthetics block nerve conduction to provide profound numbness but can be associated with risks of cardiotoxicity and neurotoxicity, particularly at higher doses or with unintended systemic absorption. nih.govmims.com this compound's mechanism, which modulates pain signals rather than blocking all nerve sensation, differs fundamentally. Phase I and II studies have suggested that this compound avoids the adverse effects typical of local anesthetics. orionpharma.com

Distinguishing Pharmacological Profiles and Therapeutic Advantages

The primary distinguishing pharmacological feature of this compound is its profile as a potent, full alpha-2 adrenoceptor agonist with limited ability to cross the blood-brain barrier. researchgate.netresearchgate.net

This profile confers a significant therapeutic advantage: the ability to provide potent, localized analgesia (e.g., at the spinal level) with a markedly reduced burden of central and systemic side effects compared to other agents. researchgate.netorionpharma.com

Key Advantages:

Reduced Sedation: Compared to dexmedetomidine, this compound offers analgesia with less sedation, which could be beneficial in postoperative settings where patient alertness is desired. researchgate.netresearchgate.net

Greater Hemodynamic Stability: this compound demonstrates better cardiovascular stability than both dexmedetomidine and clonidine, avoiding the significant hypotension and bradycardia that can complicate their use. researchgate.netorionpharma.com

Favorable Side Effect Profile: It appears to circumvent the typical adverse effects of opioids (like respiratory depression and addiction potential) and local anesthetics (like cardiotoxicity). orionpharma.com

Longer Duration of Action: It has shown a longer duration of spinal analgesia compared to clonidine. researchgate.net

Methodological Approaches in Fadolmidine Research

In Vitro Assays for Receptor Binding and Functional Studies

The initial characterization of fadolmidine's pharmacological profile involved a variety of in vitro assays to determine its binding affinity and functional activity at different receptors. These studies were crucial in identifying it as a potent and selective α2-adrenoceptor agonist.

Cell-Based Assays (e.g., CHO, HEK, LNCaP cells)

Cell-based assays using transfected cell lines are a cornerstone for studying receptor-ligand interactions in a controlled environment. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) cells are frequently used because they can be genetically modified to express specific receptor subtypes. researchgate.netnih.gov

In studies with this compound, transfected CHO cells were used to assess its affinity and efficacy for the three human α2-adrenoceptor subtypes (A, B, and C). researchgate.netnih.gov this compound demonstrated high affinity and full agonist activity at all three subtypes. researchgate.netnih.gov

Human LNCaP cells, which are sensitive to androgens and endogenously express human α1A-adrenoceptors, were utilized to investigate this compound's effects on α1-adrenoceptors. researchgate.netnih.govspringermedizin.denih.gov Additionally, transfected HEK cells were employed to study its interaction with the human α1B-adrenoceptor subtype. researchgate.netnih.gov These experiments revealed that this compound also acts as a full agonist at both human α1A and α1B-adrenoceptors. researchgate.netnih.gov

Functional studies were also prompted by this compound's binding affinity for the 5-HT3 receptor, leading to investigations in transfected cells which showed it to be a partial agonist at this receptor. researchgate.netnih.gov

Table 1: this compound Activity in Cell-Based Assays

| Cell Line | Receptor Subtype | Activity | EC50 Value (nM) |

|---|---|---|---|

| Transfected CHO | Human α2A-adrenoceptor | Full Agonist | 0.4 |

| Transfected CHO | Human α2B-adrenoceptor | Full Agonist | 4.9 |

| Transfected CHO | Human α2C-adrenoceptor | Full Agonist | 0.5 |

| Human LNCaP | Human α1A-adrenoceptor | Full Agonist | 22 |

| Transfected HEK | Human α1B-adrenoceptor | Full Agonist | 3.4 |

Tissue Preparations (e.g., Guinea Pig Ileum, Rat Vas Deferens)

Isolated tissue preparations provide a more physiologically relevant system to study the functional effects of a compound on endogenous receptors within their natural tissue environment.

The guinea pig ileum preparation is a classic model used to study various receptors, including 5-HT3 and opioid receptors. utupub.fiuah.es In the context of this compound research, this preparation was used to confirm its partial agonist activity at the 5-HT3 receptor, which was initially identified in cell-based assays. researchgate.netresearchgate.netnih.gov

The rat vas deferens is a standard preparation for investigating the function of presynaptic α2-adrenoceptors and postsynaptic α1-adrenoceptors. researchgate.netnih.govuah.es Studies using this tissue demonstrated that this compound activates rodent presynaptic α2D-adrenoceptors, leading to the inhibition of electrically evoked contractions. researchgate.netnih.gov Furthermore, agonism at α1-adrenoceptors was also observed in rat vas deferens preparations, although with lower potency compared to its α2-adrenoceptor activity. researchgate.netnih.gov

Table 2: this compound Activity in Tissue Preparations

| Tissue Preparation | Receptor(s) Studied | Observed Effect | EC50 Value |

|---|---|---|---|

| Guinea Pig Ileum | 5-HT3 Receptor | Partial Agonism | Not Reported |

| Rat Vas Deferens | Presynaptic α2D-adrenoceptor | Inhibition of electrically evoked contractions | 6.4 nM |

Patch Clamp Techniques for Receptor Subtype Characterization

Patch clamp electrophysiology is a powerful technique that allows for the direct measurement of ion flow through channels, providing detailed information about receptor function and modulation at the single-cell level. frontiersin.orgnih.govcellmicrosystems.com This method can be used to characterize the functional properties of different receptor subtypes with high precision.

While specific details on the use of patch clamp techniques to characterize this compound's interaction with individual α2-adrenoceptor subtypes are not extensively detailed in the provided context, it is a standard method for such investigations. utupub.fi For instance, whole-cell patch-clamp recordings in transfected HEK-293 cells are commonly used to measure currents elicited by receptor activation. frontiersin.org This technique would allow researchers to determine the specific electrophysiological consequences of this compound binding to each α2-adrenoceptor subtype, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, a common downstream effect of α2-adrenoceptor activation.

In Vivo Animal Models for Pain Assessment

To evaluate the analgesic potential of this compound, researchers have utilized a range of in vivo animal models that mimic different types of pain. nih.gov These models are essential for understanding the compound's efficacy in a whole-organism context. nih.gov

Thermal Nociception Models (e.g., Tail-Flick Test, Skin Twitch Test)

Thermal nociception models assess the response to a painful heat stimulus and are commonly used to evaluate the efficacy of centrally acting analgesics. scirp.org

The tail-flick test is a widely used model in rats where a focused beam of heat is applied to the tail, and the latency to flick the tail away is measured. nih.govmeliordiscovery.com A longer latency indicates an analgesic effect. This compound has been shown to produce a dose-dependent antinociceptive effect in the rat tail-flick test, with a potency comparable to that of dexmedetomidine (B676). researchgate.netnih.govhelsinki.fi

The skin twitch test , often used in dogs, involves applying a heated probe to the skin of the back and measuring the time it takes for a localized muscle contraction (a skin twitch) to occur. nih.govresearchgate.netnih.gov This model has also been used to demonstrate the antinociceptive effects of this compound. nih.govresearchgate.netnih.gov

Inflammation-Induced Pain Models (e.g., Carrageenan, Monoarthritis)

Inflammation-induced pain models are used to study the analgesic effects of compounds in the context of tissue injury and inflammation. criver.com

The carrageenan model involves injecting carrageenan, a substance that induces a localized inflammatory response, into the paw or other tissues of an animal, typically a rat. aragen.combmrat.orgmdpi.com This leads to hyperalgesia (increased sensitivity to pain) and allodynia (pain in response to a normally non-painful stimulus). This compound has demonstrated significant antinociceptive effects in the carrageenan-induced inflammation model in rats. researchgate.net

The monoarthritis model is induced by injecting a substance, such as a complete Freund's adjuvant or kaolin/carrageenan, into a joint, leading to a condition that mimics acute or chronic arthritis. uminho.ptnih.govmdbneuro.comcmaj.ca This model is used to assess pain-related behaviors, such as vocalization upon joint movement. Intra-articular administration of this compound has been shown to produce a dose-dependent attenuation of pain-related behaviors in a rat model of monoarthritis. nih.gov

Table 3: Summary of this compound's Effects in In Vivo Pain Models

| Pain Model | Animal Species | Key Findings |

|---|---|---|

| Tail-Flick Test | Rat | Dose-dependent antinociception, equipotent to dexmedetomidine. researchgate.netnih.govhelsinki.fi |

| Skin Twitch Test | Dog | Demonstrated antinociceptive effects. nih.govresearchgate.netnih.gov |

| Carrageenan-Induced Inflammation | Rat | Significant antinociception compared to saline. researchgate.net |

Neuropathic Pain Models

The antinociceptive properties of this compound have been evaluated in various animal models of neuropathic pain, which is caused by injury or disease of the somatosensory system. nih.govuni.lu These models are crucial for developing analgesic drugs by allowing researchers to measure the modulation of allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased pain from a stimulus that normally provokes pain) thresholds. uni.lu

In preclinical studies, intrathecal (i.t.) administration of this compound has been shown to produce dose-dependent antinociception in models of neuropathic pain. fishersci.ca Specifically, in a rat model of neuropathic pain involving nerve injury, this compound demonstrated a significant antiallodynic effect. nih.gov Its efficacy has been observed against different pain submodalities, including mechanical and heat-related pain. fishersci.ca Research indicates that the antinociceptive potency of intrathecally administered this compound is generally equivalent to that of dexmedetomidine in these models. nih.govfishersci.ca Furthermore, studies have noted that peripheral administration of this compound may provide a selective treatment for hypersensitivity states associated with sympathetic nervous system dysfunction following nerve injury. fishersci.ca

Physiological Monitoring Techniques in Animal Studies

In animal studies, telemetry systems are a key methodological approach for assessing the cardiovascular effects of this compound. nih.govmims.com This technology allows for the continuous monitoring of parameters such as heart rate (HR) and mean arterial pressure (MAP) in conscious, freely moving animals, providing data from both home cage (resting) and open field (active) conditions. nih.govmims.com

Research utilizing telemetry has evaluated the cardiovascular profile of intrathecally administered this compound. In resting rats, this compound was observed to cause a dose-dependent decrease in HR and an initial increase in MAP. nih.govmims.com However, in actively moving rats, no significant effects on HR or MAP were noted at analgesic dose ranges. nih.govmims.com In studies involving dogs, telemetry was also used to evaluate blood pressure, heart rate, and respiratory rate. mims.comnih.gov During continuous intrathecal infusion in dogs, this compound was found to provide an analgesic effect without inducing hypotension, a cardiovascular side effect that was observed with clonidine (B47849) infusion. mims.comnih.gov

Urodynamic studies in animal models, particularly rats, are employed to investigate the effects of compounds on lower urinary tract function. nih.govresearchgate.net These evaluations typically measure parameters related to the bladder's storage and voiding phases. researchgate.net

In research on this compound, urodynamic studies were conducted in anesthetized rats to assess its impact on urinary function. nih.govmims.com The findings from these studies indicated that high concentrations of intrathecal this compound interrupted volume-evoked voiding cycles and led to overflow incontinence. nih.govmims.com However, within the anticipated analgesic dose range, the effects on urodynamics were reported to be mild. nih.govmims.com

Behavioral assays are fundamental in assessing the central nervous system (CNS) effects of this compound, particularly sedation and motor performance. Key methodologies include the open field test, the rotarod test, and spontaneous motility assays. fishersci.cajkchemical.com

The open field test is used to evaluate locomotor activity and anxiety-like behavior by tracking the movement of an animal in a novel, open arena. uni.lu In studies with this compound, the open field test measured changes in ambulation (horizontal movement) and rearing (vertical movement) to quantify sedative effects. fishersci.ca Telemetry systems have been used in conjunction with the open field test to monitor spontaneous locomotor activity. nih.gov Intrathecal administration of this compound was found to dose-dependently decrease spontaneous locomotor activity. nih.gov When administered subcutaneously to mice, this compound reduced both rearing and ambulation, though at higher doses compared to dexmedetomidine. fishersci.ca

The rotarod test assesses motor coordination, balance, and learning by measuring the time an animal can remain on a rotating rod. jkchemical.combidd.groupguidetopharmacology.org This test was used to evaluate the sedative effects of intrathecal this compound in rats, with results compared to a control group and to dexmedetomidine. jkchemical.com

The following table summarizes findings from a comparative study on motor activity.

| Treatment | Ambulations/30 min (mean ± SEM) | Rearings/30 min (mean ± SEM) |

| Control | 120.6 ± 14.9 | 22.0 ± 2.9 |

| Dexmedetomidine 10 µg/kg | 8.0 ± 4.5 | 1.3 ± 1.3 |

| This compound 100 µg/kg | 85.5 ± 26.1 | 13.4 ± 3.6 |

| This compound 300 µg/kg | 10.9 ± 3.2 | 0.9 ± 0.4 |

| This compound 1000 µg/kg | 1.8 ± 0.9 | 0 ± 0 |

| Data derived from an open-field test in NMRI mice. fishersci.ca |

The measurement of pupillary response, specifically mydriasis (pupil dilation), serves as a sensitive in vivo method to assess the central nervous system (CNS) effects of a compound and infer its ability to penetrate the blood-brain barrier (BBB). wikipedia.orgwikipedia.org The autonomic nervous system controls pupil size, with sympathetic activation leading to dilation. nih.gov

In the context of this compound research, pupillary response has been used as a biomarker for its central α2-adrenoceptor agonist activity. wikipedia.org Studies in conscious rats compared the mydriatic effects of this compound to other α2-adrenoceptor agonists like dexmedetomidine and clonidine. wikipedia.org The results showed that after systemic administration, this compound produced considerably weaker CNS-mediated effects, including mydriasis, compared to dexmedetomidine. wikipedia.org This finding suggests that this compound has a limited capacity to cross the BBB. nih.govwikipedia.org

Central Nervous System Behavioral Assessments (e.g., Open Field, Rotarod, Spontaneous Motility Assays)

Analytical Techniques for Compound Quantification and Distribution

Determining the concentration and distribution of this compound in biological matrices is essential for understanding its pharmacokinetic profile. The primary analytical technique used for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). jkchemical.com

This highly sensitive and specific method has been employed to quantify this compound concentrations in plasma and spinal cord tissue following both intrathecal and intravenous administration in rats. nih.govjkchemical.com One study specified the use of positive electrospray ionization (+) with mass-to-charge (m/z) ion transitions of 286–152, achieving a limit of quantification of 0.005 ng/ml. jkchemical.com These analytical studies have confirmed that plasma concentrations of this compound are very low after intrathecal dosing, supporting the observation of its limited systemic exposure and poor penetration across the blood-brain barrier. nih.govwikipedia.org In addition to LC-MS/MS, distribution studies have also utilized radiolabeled compounds, such as ³H-fadolmidine, to determine its presence in plasma and spinal cord. wikipedia.org In silico analysis techniques have also been applied to explore and quantify the properties of α2A-adrenoceptor agonists like this compound. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Central Nervous System Concentrations